2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Neuronal nicotinic receptors Smoking cessation Subtype selectivity

Procure 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS 1256794-15-6) for superior selectivity in nicotinic receptor (α6* over α3β4*) research and kinase inhibitor design. The ethyl ester handle enables controlled hydrolysis or aminolysis for SAR diversification, unlike pre-hydrolyzed acid analogs. Direct comparative studies confirm that the pyrimidin-4-yl substitution achieves an orthogonal selectivity shift that is not achievable with pyridine-substituted analogs. Ideal for smoking cessation, Parkinson's disease, and HCA2 receptor programs. High-purity research-grade compound available with global shipping.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B8026524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidin-4-yl-nicotinic acid ethyl ester
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)C2=NC=NC=C2
InChIInChI=1S/C12H11N3O2/c1-2-17-12(16)9-4-3-6-14-11(9)10-5-7-13-8-15-10/h3-8H,2H2,1H3
InChIKeyKWNQOMKRZORRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS 1256794-15-6): Procurement-Grade Heterocyclic Scaffold for Nicotinic Receptor and Kinase-Targeted Research


2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS 1256794-15-6, MF: C12H11N3O2, MW: 229.23) is a heterocyclic organic compound featuring a pyrimidine ring linked to a nicotinic acid ethyl ester scaffold [1]. This dual heteroaromatic architecture positions the compound at the intersection of two pharmacologically significant chemotypes, enabling diverse applications in medicinal chemistry for constructing complex molecules including kinase inhibitors and neuronal nicotinic receptor ligands [2]. The pyrimidine substitution has been shown to enhance affinity and functional activity at α6 subunit-containing neuronal nicotinic receptors while decreasing activation of ganglionic nicotinic receptors relative to pyridine-substituted analogs [3].

Why Generic Pyridine or Pyrimidine Scaffolds Cannot Substitute for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester


The substitution of pyridine versus pyrimidine on nicotinic receptor ligand scaffolds produces markedly divergent pharmacological profiles that preclude simple functional interchange [1]. Direct comparative studies demonstrate that pyrimidine substitution enhances affinity and/or functional activity at α6* neuronal nicotinic receptors while simultaneously decreasing activation of ganglionic α3β4* receptors — an orthogonal selectivity shift not achievable with pyridine-substituted analogs [2]. Furthermore, the ester functionality at the 3-position of the nicotinic acid moiety enables downstream synthetic diversification via hydrolysis to the carboxylic acid or aminolysis to amide derivatives, a tactical advantage over pre-hydrolyzed acid analogs that offer fewer synthetic handles for structure-activity relationship exploration [3]. In kinase-targeted applications, the precise connectivity of the pyrimidin-4-yl group to the nicotinate core determines binding orientation within the ATP-binding pocket, and regioisomeric variants (e.g., pyrimidin-2-yl or pyrimidin-5-yl substitution) exhibit substantially different kinase inhibition profiles [4].

Quantitative Differentiation Evidence for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Relative to Closest Analogs


Pyrimidine vs. Pyridine Substitution: Enhanced α6* nAChR Affinity with Reduced Ganglionic Activation

Direct head-to-head comparison of pyridine versus pyrimidine substituents on a diverse set of nicotinic ligands demonstrates that pyrimidine substitution enhances affinity and functional activity at α6 subunit-containing neuronal nicotinic receptors while decreasing activation of ganglionic α3β4* nicotinic receptors [1]. This structure-activity relationship establishes pyrimidinyl-nicotinic acid esters as a distinct pharmacophore class with orthogonal selectivity relative to pyridine-based analogs, which typically exhibit broader activation of ganglionic receptors [2]. The scaffold-dependent nature of this effect indicates that the 2-pyrimidin-4-yl-nicotinate connectivity specifically enables this selectivity profile .

Neuronal nicotinic receptors Smoking cessation Subtype selectivity

HCA2 Receptor Affinity: IC50 = 21 nM vs. Reference Agonist Nicotinic Acid

In competitive radioligand displacement assays, 2-pyrimidin-4-yl-nicotinic acid ethyl ester exhibited an IC50 of 21 nM for displacement of [5,6-³H]-nicotinic acid from recombinant human HCA2 (GPR109A) receptors expressed in Flp-In HEK cell membranes [1]. The compound also demonstrated functional agonist activity with an EC50 of 70 nM in cAMP accumulation assays under the same cellular system [2]. This high-affinity binding to HCA2, the receptor for niacin that mediates anti-lipolytic and anti-inflammatory effects, indicates potent engagement of this therapeutic target [3].

HCA2/GPR109A receptor Lipid metabolism Anti-inflammatory

CCR5 Antagonism for HIV and Inflammatory Disease Research

Preliminary pharmacological screening has identified 2-pyrimidin-4-yl-nicotinic acid ethyl ester as a CCR5 antagonist with potential application in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The compound's dual heteroaromatic architecture (pyrimidine plus nicotinate) aligns with known CCR5 antagonist pharmacophores that require a basic nitrogen center and hydrophobic aromatic moiety for receptor engagement [2]. This distinguishes it from simpler pyridine-only or pyrimidine-only scaffolds lacking the nicotinic acid ester functionality necessary for optimal CCR5 binding orientation.

CCR5 antagonist HIV entry inhibition Chemokine receptor

Synthetic Versatility: Ester Hydrolysis to Carboxylic Acid Enables Downstream Diversification

2-Pyrimidin-4-yl-nicotinic acid ethyl ester contains an ethyl ester functionality at the 3-position of the nicotinic acid moiety, which serves as a protected carboxylic acid that can be hydrolyzed to yield 2-(pyrimidin-4-yl)nicotinic acid (CAS 1429555-05-4) . The carboxylic acid derivative exhibits a predicted pKa of 2.83±0.36, enabling salt formation for improved aqueous solubility in biological assays . This contrasts with pre-hydrolyzed acid analogs available commercially, which require esterification for certain coupling reactions and offer one fewer synthetic handle for amide bond formation or prodrug strategies [1]. The enamine rearrangement methodology established for related pyrimidinyl-nicotinic esters further demonstrates the synthetic utility of the ester form for generating diverse nicotinic acid derivatives [2].

Medicinal chemistry Scaffold diversification Prodrug design

Optimal Procurement and Application Scenarios for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester Based on Quantitative Evidence


Neuronal Nicotinic Receptor Subtype Selectivity Studies (α6* vs. α3β4*)

Procure this compound when designing ligands that require enhanced α6* nAChR affinity while minimizing ganglionic α3β4* activation. Direct comparative studies confirm that pyrimidine substitution (vs. pyridine) achieves this orthogonal selectivity shift [1]. Ideal for smoking cessation research targeting mesolimbic dopaminergic pathways or Parkinson's disease studies involving α6* nAChR-mediated dopamine release, where ganglionic side effects must be avoided [2].

HCA2 (GPR109A) Receptor Pharmacology and Lipid Metabolism Research

Utilize this compound for HCA2 receptor studies requiring nanomolar potency. With IC50 = 21 nM in binding assays and EC50 = 70 nM in functional cAMP assays [1], this scaffold offers significantly higher affinity than endogenous niacin, enabling investigation of HCA2-mediated anti-lipolytic and anti-inflammatory pathways in atherosclerosis, dyslipidemia, and metabolic disease models [2].

CCR5 Antagonist Lead Generation for HIV Entry and Inflammatory Disease

Employ this compound as a starting point for CCR5 antagonist development. Preliminary pharmacological screening confirms CCR5 antagonism [1], positioning the pyrimidinyl-nicotinate scaffold for optimization toward HIV entry inhibition (similar to maraviroc mechanism) or treatment of CCR5-mediated inflammatory conditions including asthma, rheumatoid arthritis, and COPD [2].

Medicinal Chemistry Scaffold Diversification via Ester Hydrolysis or Aminolysis

Select the ethyl ester form when synthetic flexibility is required. Hydrolysis yields 2-(pyrimidin-4-yl)nicotinic acid (pKa ~2.83) [1] for salt formation and solubility optimization, while direct aminolysis generates amide libraries for structure-activity relationship studies. This controlled diversification capability distinguishes the ester form from pre-hydrolyzed acid analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.